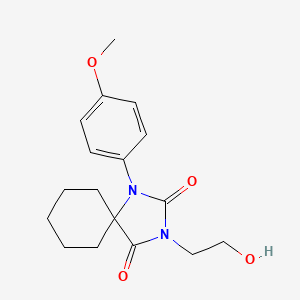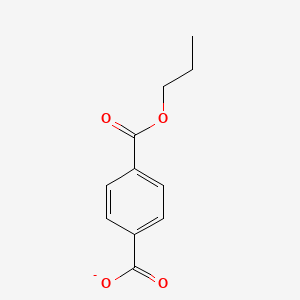
4-(Propoxycarbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propoxycarbonyl)benzoate is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with propanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propoxycarbonyl)benzoate typically involves the esterification of 4-carboxybenzoic acid with propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Reaction Scheme: [ \text{C}_7\text{H}_5\text{COOH} + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{C}_7\text{H}_5\text{COO}\text{C}_3\text{H}_7 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the purification process.
Chemical Reactions Analysis
Types of Reactions
4-(Propoxycarbonyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to the carboxylic acid and propanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4); sulfonation using sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 4-carboxybenzoic acid and propanol.
Reduction: 4-(propoxycarbonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Propoxycarbonyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used as a building block for the synthesis of drug molecules, particularly those requiring ester functionalities.
Materials Science: It is used in the preparation of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 4-(Propoxycarbonyl)benzoate depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various transformations to yield desired products. In pharmaceuticals, its ester functionality can be hydrolyzed in vivo to release the active drug molecule.
Comparison with Similar Compounds
Similar Compounds
Benzocaine: An ester of para-aminobenzoic acid, used as a local anesthetic.
Procaine: Another ester of para-aminobenzoic acid, used as a local anesthetic.
Tetracaine: A more potent ester of para-aminobenzoic acid, used in ophthalmology and dentistry.
Uniqueness
4-(Propoxycarbonyl)benzoate is unique due to its specific ester functionality, which imparts distinct chemical properties and reactivity. Unlike benzocaine, procaine, and tetracaine, which are primarily used for their anesthetic properties, this compound is more versatile in its applications, ranging from organic synthesis to materials science.
Properties
CAS No. |
1818-05-9 |
|---|---|
Molecular Formula |
C11H11O4- |
Molecular Weight |
207.20 g/mol |
IUPAC Name |
4-propoxycarbonylbenzoate |
InChI |
InChI=1S/C11H12O4/c1-2-7-15-11(14)9-5-3-8(4-6-9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)/p-1 |
InChI Key |
XHLATTBMSGXSFT-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


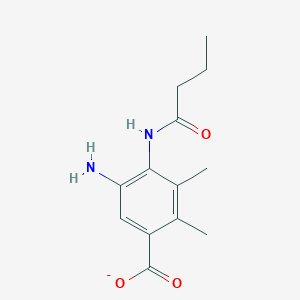


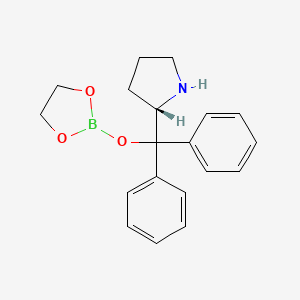
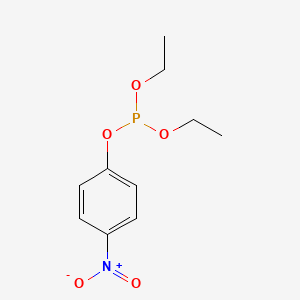
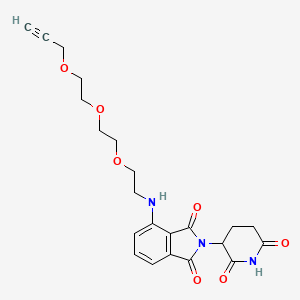

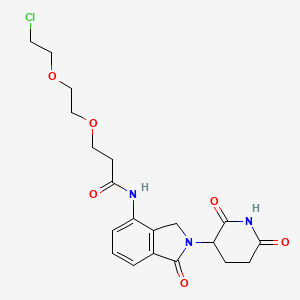




![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14761629.png)
